Cas no 1803864-30-3 (2-Amino-3-iodophenylhydrazine)

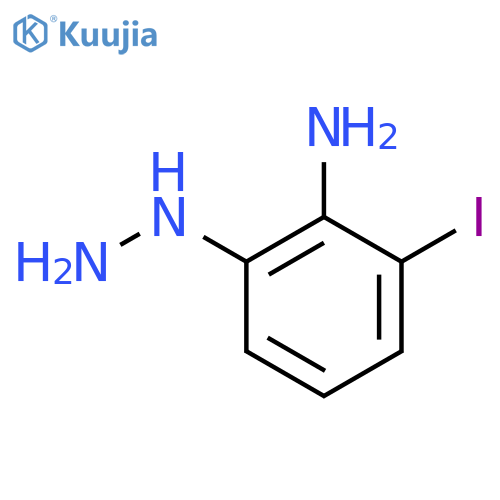

2-Amino-3-iodophenylhydrazine structure

商品名:2-Amino-3-iodophenylhydrazine

CAS番号:1803864-30-3

MF:C6H8IN3

メガワット:249.052292823792

CID:4934206

2-Amino-3-iodophenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-iodophenylhydrazine

-

- インチ: 1S/C6H8IN3/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,8-9H2

- InChIKey: SIQBRBZLRHJHOP-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=CC(=C1N)NN

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 109

- トポロジー分子極性表面積: 64.099

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-Amino-3-iodophenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250001318-500mg |

2-Amino-3-iodophenylhydrazine |

1803864-30-3 | 98% | 500mg |

1,009.40 USD | 2021-06-15 | |

| Alichem | A250001318-1g |

2-Amino-3-iodophenylhydrazine |

1803864-30-3 | 98% | 1g |

1,752.40 USD | 2021-06-15 | |

| Alichem | A250001318-250mg |

2-Amino-3-iodophenylhydrazine |

1803864-30-3 | 98% | 250mg |

666.40 USD | 2021-06-15 |

2-Amino-3-iodophenylhydrazine 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1803864-30-3 (2-Amino-3-iodophenylhydrazine) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 503537-97-1(4-bromooct-1-ene)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量